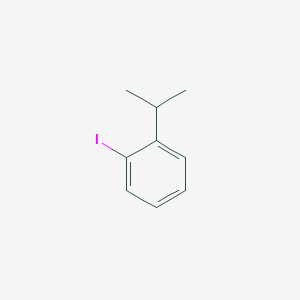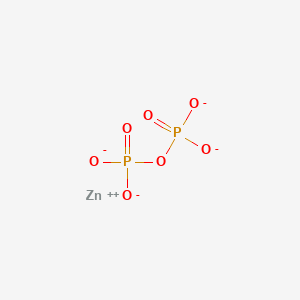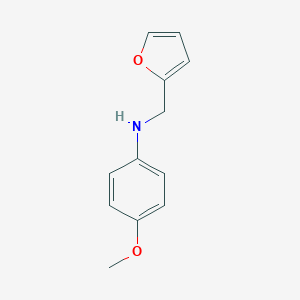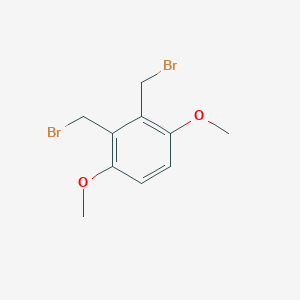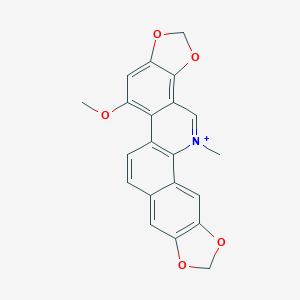
Chelirubine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chelirubine is an alkaloid that is found in the roots of the plant Chelidonium majus, commonly known as greater celandine. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and anti-cancer properties. In recent years, there has been a growing interest in chelirubine due to its potential as a therapeutic agent in various diseases.
Applications De Recherche Scientifique
DNA Fluorescent Probe
Chelirubine, an alkaloid from the Himalayan herb Dicranostigma lactucoides, has been identified as a potential DNA fluorescent probe. It exhibits blue and red luminescence emissions when intercalated with DNA, making it useful for DNA quantification and as a supravital cell probe. The ability of chelirubine molecules to penetrate living cells through the cell membrane is particularly notable (Rájecký et al., 2013).
Structural Studies
The structures of chelirubine have been examined using 2D NMR spectroscopy and mass spectrometry. These studies provide insights into the molecular constitution of chelirubine, contributing to a deeper understanding of its chemical properties and potential applications (Dostál et al., 1998).
Interaction with DNA
Spectral and fluorescence studies of chelirubine, among other alkaloids, have revealed significant changes in their emission spectra in the presence of calf thymus DNA compared to their free form. This suggests potential applications in studying DNA interactions and fluorescence-based detection methods (Urbanová et al., 2009).
Antiproliferative and Apoptotic Activities
Chelirubine has been screened for its antiproliferative and apoptotic activities in cancer and normal cells. It has demonstrated strong antiproliferative effects in vitro, predominantly due to apoptosis. This suggests its potential application in cancer research and therapy (Slaninová et al., 2007).
Enhanced Alkaloid Production
Research has shown that certain culture systems, such as two-phase culture systems, can enhance the production of chelirubine and other alkaloids in cell cultures of Eschscholtzia californica. This has implications for large-scale production and extraction of these compounds for research and therapeutic purposes (Byun et al., 1990).
Propriétés
Numéro CAS |
18203-11-7 |
|---|---|
Nom du produit |
Chelirubine |
Formule moléculaire |
C21H16NO5+ |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene |
InChI |
InChI=1S/C21H16NO5/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22/h3-8H,9-10H2,1-2H3/q+1 |
Clé InChI |
RNSBFHHWMMKJAM-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3 |
SMILES canonique |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3 |
Autres numéros CAS |
18203-11-7 |
Synonymes |
chelirubine chelirubine sulfite |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



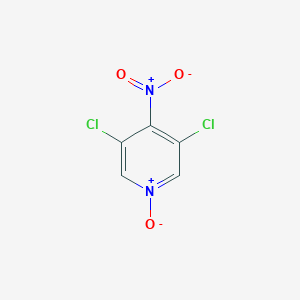
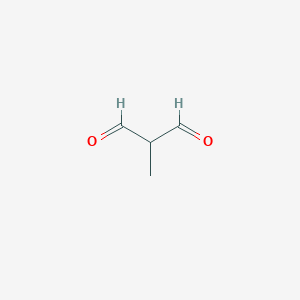
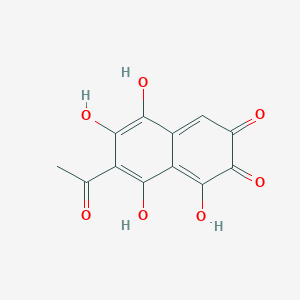
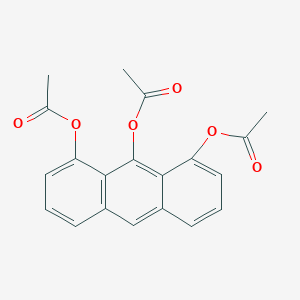

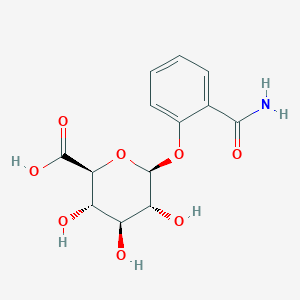
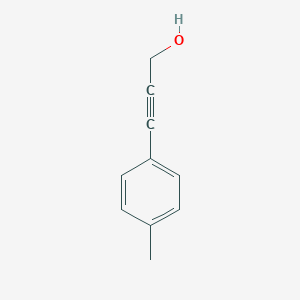
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
